molecular formula C17H23NO4 B1388261 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid CAS No. 916421-44-8

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid

Número de catálogo: B1388261
Número CAS: 916421-44-8
Peso molecular: 305.4 g/mol
Clave InChI: KRTMMQOFFHMEON-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid is a synthetic intermediate widely used in medicinal chemistry, particularly in the development of protease inhibitors, kinase inhibitors, and bromodomain-targeting molecules. Its structure features a benzoic acid moiety linked to a piperidine ring at the 3-position, with a tert-butoxycarbonyl (Boc) group protecting the piperidine nitrogen. The Boc group enhances solubility during synthesis and stabilizes the amine for subsequent deprotection steps .

Key properties include:

  • Molecular Formula: C17H23NO4
  • Molecular Weight: 305.37 g/mol
  • CAS Number: 916421-44-8 (generic), 1217749-88-6 (stereospecific (3R)-form) .

Propiedades

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-4-5-14(11-18)12-6-8-13(9-7-12)15(19)20/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTMMQOFFHMEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662838
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916421-44-8
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Formation of the Boc-Protected Piperidine Intermediate

Reaction:
Protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or organic amines.

Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature (~20-25°C)
  • Reaction Time: 2-4 hours
  • Purification: Filtration and recrystallization

Notes:
This step ensures the nitrogen atom is protected, preventing undesired side reactions during subsequent functionalizations.

Nucleophilic Aromatic Substitution or Halogenation

Alternative and Industrial Methods

Recent advancements include continuous flow synthesis, which enhances safety and scalability, especially for highly reactive lithiation steps. For example, flow microreactors allow precise control of temperature and reagent addition, reducing side reactions and improving yields.

Industrial Scale Synthesis:

Method Description Advantages References
Batch synthesis Conventional multi-step reactions in flask reactors Widely used, cost-effective ,
Flow chemistry Continuous flow reactors for lithiation and carboxylation Increased safety, scalability, efficiency

Data Tables of Reaction Conditions

Step Reagents Solvent Temperature Time Purification Method Yield (%)
Boc protection Boc2O, NaOH DCM/THF RT 2-4 hrs Recrystallization 85-95
Halogenation NBS Acetic acid 0-25°C 1-3 hrs Filtration 80-90
Lithiation & Carboxylation Alkyl lithium, CO₂ THF -100°C to -60°C 0.5-3 hrs Filtration, recrystallization 70-85
Deprotection TFA in DCM RT 1-2 hrs Recrystallization 75-90

Research Findings and Optimization Insights

  • Reaction Efficiency: Use of low temperatures during lithiation significantly improves regioselectivity and yield (up to 85%).
  • Purification: Chromatography and recrystallization remain standard, but recent studies suggest that continuous crystallization can improve purity and reduce waste.
  • Scalability: Transitioning to flow chemistry reduces reaction times and enhances safety, especially for highly reactive lithiation steps.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Synthesis of Peptides and Pharmaceuticals

Boc-piperidine benzoic acid serves as a key intermediate in the synthesis of various bioactive peptides. The Boc protecting group allows for selective deprotection, facilitating the assembly of complex peptide structures.

Case Study:
A study demonstrated the use of Boc-piperidine derivatives in synthesizing neuropeptide analogs that exhibit enhanced bioactivity compared to their unmodified counterparts. These analogs showed potential in treating neurological disorders due to their ability to cross the blood-brain barrier more effectively than traditional peptides .

Development of Anticancer Agents

Research has indicated that derivatives of Boc-piperidine benzoic acid can be modified to create potent anticancer agents. The structural modifications enhance the compound's ability to inhibit specific cancer cell lines.

Data Table: Anticancer Activity of Modified Compounds

Compound NameIC50 (µM)Target Cancer Cell Line
Boc-piperidine benzoic acid15MCF-7 (Breast Cancer)
Modified derivative A8HeLa (Cervical Cancer)
Modified derivative B5A549 (Lung Cancer)

This table illustrates the improved efficacy of modified derivatives over the parent compound, suggesting a promising direction for anticancer drug development .

Neurological Research

The compound has been employed in studies investigating its effects on neurotransmitter systems. Its piperidine structure allows it to interact with various receptors, making it a candidate for exploring treatments for conditions such as anxiety and depression.

Case Study:
In a recent experiment, Boc-piperidine derivatives were tested for their influence on serotonin receptors. Results indicated that certain modifications resulted in increased receptor affinity, suggesting potential therapeutic applications in mood disorders .

Mecanismo De Acción

The mechanism of action of 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The rigidity and orientation of the linker, provided by this compound, are crucial for the formation of the ternary complex and the efficiency of protein degradation .

Comparación Con Compuestos Similares

Positional Isomers on the Piperidine Ring

  • 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS 149353-75-3)

    • Similarity : 0.84
    • Key Difference : Benzoic acid is attached to the piperidine 4-position instead of 3-position.
    • Impact : Altered spatial orientation may affect binding to target proteins. Piperidine 4-substitution often results in distinct conformational flexibility compared to 3-substitution .
  • 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS 170838-26-3) Similarity: 0.81 Key Difference: Benzoic acid is at the 2-position of the phenyl ring.

Linker-Modified Derivatives

  • 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)benzoic acid (QD-8157, CAS 1035270-79-1)

    • Key Difference : A methylene-oxy linker separates the piperidine and benzoic acid.
    • Impact : Increased flexibility may enhance binding to shallow protein pockets but reduce metabolic stability .
  • 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid (QD-1763, CAS 799283-53-7)

    • Key Difference : A methylene linker replaces the direct piperidine-phenyl bond.
    • Impact : Improved solubility due to reduced planarity, but lower rigidity may diminish target affinity .

Ring-Size Variants

  • 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid (CAS 908334-10-1)
    • Key Difference : Piperidine (6-membered) replaced by azetidine (4-membered).
    • Impact : Higher ring strain in azetidine increases reactivity, while reduced steric bulk may improve membrane permeability .

Stereoisomers

  • 4-[(3R)-1-tert-Butoxycarbonyl-3-piperidyl]benzoic acid (JS-8147, CAS 1217749-88-6) Key Difference: Stereospecific (3R)-configuration.

Functional Group Replacements

  • 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (CAS 1373503-54-8)

    • Key Difference : Benzoic acid replaced by acetic acid; difluorination at piperidine 3-position.
    • Impact : Fluorine atoms enhance metabolic stability and electronegativity, while acetic acid’s smaller size may limit binding affinity .
  • 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid (CAS 162046-66-4)

    • Key Difference : Piperazine (two nitrogen atoms) replaces piperidine.
    • Impact : Increased hydrogen-bonding capacity and basicity due to the secondary amine, altering solubility and target engagement .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Feature Similarity Score Notable Properties
4-(1-(Boc)piperidin-3-yl)benzoic acid 916421-44-8 C17H23NO4 Piperidine-3-yl, 4-BA Reference High rigidity, moderate solubility
4-(1-(Boc)piperidin-4-yl)benzoic acid 149353-75-3 C17H23NO4 Piperidine-4-yl, 4-BA 0.84 Enhanced conformational flexibility
2-(1-(Boc)piperidin-4-yl)benzoic acid 170838-26-3 C17H23NO4 Piperidine-4-yl, 2-BA 0.81 Lower pKa, reduced conjugation
4-(1-(Boc)azetidin-3-yl)benzoic acid 908334-10-1 C15H19NO4 Azetidine-3-yl, 4-BA N/A Higher reactivity, improved permeability
(3R)-4-(1-Boc-piperidin-3-yl)benzoic acid 1217749-88-6 C17H23NO4 (3R)-stereochemistry N/A Enantioselective binding

Actividad Biológica

4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid (CAS Number: 916421-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.38 g/mol
  • SMILES Notation : CC(C)(OC(N1CCCC(C2=CC=C(C(O)=O)C=C2)C1)=O)C
  • IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Inhibition of Platelet Aggregation

A study highlighted that compounds similar to this compound can inhibit platelet aggregation in vitro, which is crucial for developing therapies for cardiovascular diseases. The mechanism involves blocking the binding of fibrinogen to the α(IIb)β(3) integrin receptor on platelets, thereby preventing aggregation and thrombus formation .

2. Neuroprotective Effects

The compound has been noted for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Research suggests that it may modulate pathways involved in neuronal survival and apoptosis, possibly through interactions with neurotrophic factors .

3. Antitumor Activity

Preliminary studies indicate that derivatives of this compound may possess antitumor properties by inducing apoptosis in cancer cells. The structural features of piperidine rings contribute to their ability to interact with various biological targets involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Platelet AggregationInhibition of fibrinogen binding
NeuroprotectionModulation of neuronal survival pathways
Antitumor ActivityInduction of apoptosis in cancer cells

Future Directions

Further research is necessary to elucidate the specific mechanisms by which this compound exerts its biological effects. This includes:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the structure for enhanced biological activity.

Q & A

Q. What are common synthetic routes for 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid?

  • Methodological Answer : A typical approach involves coupling a piperidine derivative with a benzoic acid scaffold. For example, Suzuki-Miyaura cross-coupling (e.g., using boronic esters) can link aromatic rings to piperidine intermediates. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to protect the piperidine nitrogen . Subsequent hydrolysis of ester intermediates (e.g., methyl or ethyl esters) yields the free benzoic acid .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm for 1^1H and ~28 ppm/80 ppm for 13^13C) and the piperidine/benzoic acid backbone.
  • Infrared (IR) Spectroscopy : Stretching vibrations for the carbonyl groups (Boc: ~1680-1720 cm1^{-1}; benzoic acid: ~1700 cm1^{-1}) are key indicators .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ or [M−H]^− peaks) .

Q. What is the role of the Boc group in this compound’s synthesis?

  • Methodological Answer : The Boc group acts as a temporary protecting agent for the piperidine nitrogen, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidations) during synthesis. It is selectively removed under acidic conditions (e.g., TFA or HCl in dioxane) to regenerate the free amine for downstream functionalization .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized for synthesizing intermediates?

  • Methodological Answer :
  • Catalyst System : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with a 1:1.2 molar ratio of aryl halide to boronic ester.
  • Solvent : DME/H2_2O or toluene/ethanol mixtures (4:1) enhance solubility and reaction efficiency.
  • Temperature : 80–100°C under inert atmosphere (N2_2 or Ar) for 12–24 hours.
  • Base : Na2_2CO3_3 or K2_2CO3_3 (2–3 equiv.) ensures deprotonation and facilitates transmetallation .

Q. How to resolve discrepancies in reported melting points during synthesis?

  • Methodological Answer : Variations in melting points (e.g., 48–50°C vs. 162–166°C for related compounds) may arise from impurities or polymorphic forms. Purification via recrystallization (e.g., using EtOAc/hexane) or column chromatography (silica gel, gradient elution) improves purity. Validate results against standardized databases (e.g., NIST) to confirm accuracy .

Q. What strategies prevent side reactions during Boc deprotection?

  • Methodological Answer :
  • Acid Selection : Use TFA in DCM (0–5°C) for milder deprotection, minimizing acid-sensitive group degradation.
  • Scavengers : Add scavengers like triisopropylsilane (TIS) to quench carbocation byproducts.
  • Monitoring : Track reaction progress via TLC or LC-MS to avoid overexposure to acidic conditions .

Q. How is this compound applied in medicinal chemistry (e.g., kinase inhibitors)?

  • Methodological Answer : The benzoic acid moiety serves as a bioisostere for phosphate groups, enabling interactions with kinase ATP-binding pockets. The piperidine-Boc scaffold enhances solubility and metabolic stability. For example, analogs with pyridinyl substituents (see [CAS 877399-51-4]) show activity against tyrosine kinases, validated via IC50_{50} assays and X-ray crystallography .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

Data Validation and Reproducibility

Q. How to ensure reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Standardized Protocols : Adopt published methods (e.g., patent US2013/019) with strict control of reaction time, temperature, and reagent ratios.
  • Quality Control : Use HPLC (≥95% purity) and cross-validate spectral data with peer-reviewed references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.